BENGHE Methodological & Application

Check Availability & Pricing

Dalpiciclib Hydrochloride: Application Notes for
Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride, also known as SHR6390, is a potent and selective small-molecule
inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4][5] These kinases are crucial
regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in
hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)
breast cancer.[2][6][7][8] Dalpiciclib has demonstrated significant anti-tumor activity in
preclinical models and clinical trials, leading to its approval for the treatment of advanced
breast cancer.[2][5][7][8] This document provides detailed application notes, including IC50
values in breast cancer cell lines, experimental protocols for determining cell viability, and an
overview of the targeted signaling pathway.

Mechanism of Action: Targeting the CDK4/6-Rb
Pathway

Dalpiciclib exerts its anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma
(Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle. In cancer cells with a
functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of the Rb
protein. This phosphorylation event releases the E2F transcription factor, allowing for the
transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle,
ultimately driving cell division.
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Dalpiciclib selectively inhibits CDK4 and CDKG®6, thereby preventing the phosphorylation of Rb.
[6] Hypophosphorylated Rb remains bound to E2F, sequestering it and preventing the
transcription of target genes. This leads to a G1 cell cycle arrest and a subsequent reduction in

tumor cell proliferation.[9]
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Figure 1: Mechanism of Action of Dalpiciclib in the CDK4/6-Rb Pathway.
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Dalpiciclib Hydrochloride IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. The following table summarizes the
reported IC50 values for dalpiciclib against its target kinases and in a breast cancer cell line.

Target/Cell Line IC50 Value Notes
Enzymatic Assay

Highly selective inhibition of
CDK4 12.4 nM[4][10]

the target kinase.

Demonstrates potent and
CDK®6 9.9 nM[4][10] comparable activity against
both CDK4 and CDKG®6.

Cell-Based Assay

HER2+/HR+ breast cancer cell
BT474 8 UM i
ine.

Note: Specific IC50 values for dalpiciclib in other common breast cancer cell lines such as
MCF-7, T47D, MDA-MB-231, and SK-BR-3 are not readily available in the cited public
literature. Researchers are encouraged to determine these values empirically for their specific
cell models.

Experimental Protocols
Determination of IC50 using MTT Cell Proliferation
Assay

This protocol outlines a standard procedure for determining the IC50 value of dalpiciclib
hydrochloride in adherent breast cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic
activity, which is an indicator of cell viability.

Materials:
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» Dalpiciclib hydrochloride

o Breast cancer cell line of interest (e.g., MCF-7, T47D, MDA-MB-231, SK-BR-3)
o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
» Phosphate-buffered saline (PBS), sterile

e Trypsin-EDTA

o 96-well flat-bottom plates

e MTT solution (5 mg/mL in PBS), sterile-filtered

e DMSO (Dimethyl sulfoxide)

o Multichannel pipette

e Microplate reader

Procedure:

o Cell Seeding:

o Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete
culture medium.

o Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

o Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well in 100 pL of medium).

o Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow
for cell attachment.

e Drug Treatment:

o Prepare a stock solution of dalpiciclib hydrochloride in DMSO.
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o Perform serial dilutions of the dalpiciclib stock solution in complete culture medium to
achieve the desired final concentrations. It is advisable to perform a wide range of
concentrations in a preliminary experiment to determine the approximate 1C50.

o After the 24-hour incubation, carefully remove the medium from the wells and add 100 pL
of the medium containing the different concentrations of dalpiciclib. Include a vehicle
control (medium with the same concentration of DMSO used for the highest drug
concentration) and a blank (medium only).

o Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

e MTT Assay:

o After the incubation period, add 10-20 pL of MTT solution (5 mg/mL) to each well,
including controls.

o Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to
metabolize the MTT into formazan crystals.

o Carefully remove the medium containing MTT from each well without disturbing the
formazan crystals.

o Add 100-150 pL of DMSO to each well to dissolve the formazan crystals.

o Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete
dissolution.

o Data Acquisition and Analysis:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader. A reference wavelength of 630 nm can be used to subtract background
absorbance.

o Calculate the percentage of cell viability for each drug concentration relative to the vehicle
control using the following formula:

= % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
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o Plot the percentage of cell viability against the logarithm of the drug concentration.

o Determine the IC50 value by performing a non-linear regression analysis (e.qg.,
log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad
Prism).
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Figure 2: Experimental Workflow for IC50 Determination using MTT Assay.
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Conclusion

Dalpiciclib hydrochloride is a valuable tool for in vitro and in vivo studies of breast cancer
and other malignancies with a dysregulated CDK4/6-Rb pathway. The provided protocols and
data serve as a starting point for researchers to investigate the efficacy and mechanism of
action of this potent CDK4/6 inhibitor in their specific experimental systems. Accurate
determination of IC50 values in relevant cell line models is a critical step in preclinical drug
evaluation and for designing further mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
o 3. researchgate.net [researchgate.net]

» 4. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and
HER2-negative advanced breast cancer: results from a phase Ib study - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. researchgate.net [researchgate.net]

¢ 6. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts
of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC
[pmc.ncbi.nlm.nih.gov]

o 7. Efficacy, Safety, and Biomarkers of Neoadjuvant Dalpiciclib (CDK4/6 inhibitor) plus
Aromatase Inhibitors in Operable HER2-Negative Luminal B Breast Cancer: A Prospective,
Single-Center, Single-Arm, Phase Il Trial (DANCER) - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]
¢ 9. file.medchemexpress.com [file.medchemexpress.com]

« 10. Dalpiciclib partially abrogates ER signaling activation induced by pyrotinib in HER2+HR+
breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10829879?utm_src=pdf-body
https://www.benchchem.com/product/b10829879?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/List-of-IC50-values-of-Palbociclib-in-parental-or-resistant-hormone-1063-sensitive_tbl2_381999577
https://www.researchgate.net/figure/IC50-values-in-SK-BR-3-and-SK-BR-3-EPR-cells-after-sequential-passages-in-epirubicin-free_tbl2_283260289
https://www.researchgate.net/figure/The-values-of-IC50-of-the-four-compounds-against-MDA-MB-231-cells-after-treatment-for_fig3_377757305
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369877/
https://www.researchgate.net/figure/IC50-values-of-OA-on-MCF-7-MDA-MB-468-MDA-MB-231-breast-cancer-cells-Paclitaxel-is_tbl1_236277340
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461954/
https://pubmed.ncbi.nlm.nih.gov/41079649/
https://pubmed.ncbi.nlm.nih.gov/41079649/
https://pubmed.ncbi.nlm.nih.gov/41079649/
https://www.researchgate.net/figure/C-50-values-after-free-drug-treatment-The-MCF7-cell-lines-were-treated-with-different_fig2_337570723
https://file.medchemexpress.com/batch_PDF/HY-114338/Dalpiciclib-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822241/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Dalpiciclib Hydrochloride: Application Notes for Breast
Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-ic50-values-in-
breast-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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